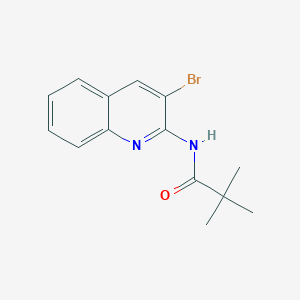![molecular formula C13H19NO B15167804 Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) CAS No. 514168-46-8](/img/structure/B15167804.png)
Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves the reaction of alkenes with nitrene precursors or imines with carbene precursors . For the specific compound , the synthetic route may involve the use of chiral catalysts to ensure the correct stereochemistry. Common reagents include transition-metal catalysts and various oxidizing agents to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of aziridines often relies on the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods are scalable and provide a reliable means of producing aziridine derivatives on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine derivatives undergo a variety of chemical reactions, including:
Nucleophilic Ring Opening: This is one of the most common reactions, where nucleophiles attack the strained aziridine ring, leading to ring opening and the formation of various products.
Oxidation and Reduction: Aziridines can be oxidized to form aziridinium ions, which are highly reactive intermediates.
Substitution Reactions: These reactions involve the replacement of one substituent on the aziridine ring with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Including peroxides and other oxygen donors, are used to oxidize aziridines to aziridinium ions.
Major Products
The major products formed from these reactions include a wide range of nitrogen-containing compounds, such as amines, amides, and imines . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
Aziridine derivatives, including the compound , have numerous applications in scientific research:
Medicinal Chemistry: Aziridines are used as building blocks for the synthesis of various bioactive molecules, including antibiotics and anticancer agents.
Materials Science: Aziridines are employed in the production of polymers and coatings, where their reactivity is harnessed to create cross-linked networks with enhanced mechanical properties.
Biological Research: Aziridines are investigated for their potential as enzyme inhibitors and other biologically active compounds.
Wirkmechanismus
The mechanism of action of aziridine derivatives often involves the formation of highly reactive intermediates, such as aziridinium ions . These intermediates can interact with various molecular targets, including DNA and proteins, leading to a range of biological effects. The specific pathways involved depend on the structure of the aziridine derivative and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound, known for its high reactivity and use in polymer chemistry.
Ethyleneimine: Another three-membered nitrogen-containing ring, used in similar applications as aziridines.
Uniqueness
The compound Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is unique due to its specific stereochemistry and the presence of functional groups that can participate in a variety of chemical reactions
Eigenschaften
CAS-Nummer |
514168-46-8 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(2S)-2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]aziridine |
InChI |
InChI=1S/C13H19NO/c1-3-12-9-14(12)13(10-15-2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-,14?/m0/s1 |
InChI-Schlüssel |
RYVJPLDAEFFOTE-RFHHWMCGSA-N |
Isomerische SMILES |
CC[C@H]1CN1[C@@H](COC)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1CN1C(COC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


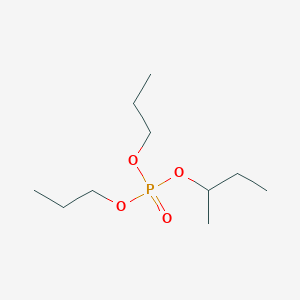
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
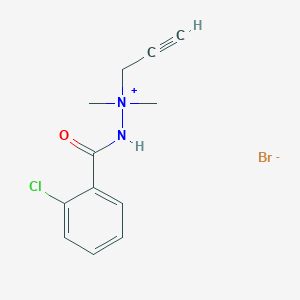
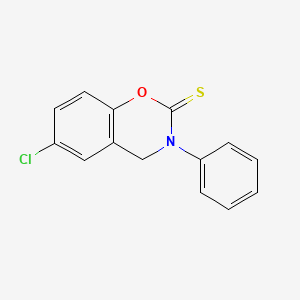
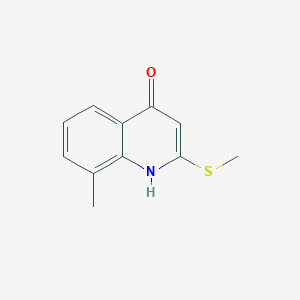
![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
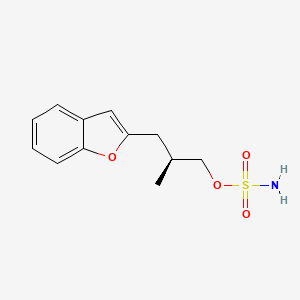
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
